2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound that features a cyclohexyl group attached to a dihydroisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of N-cyclohexylbenzamide derivatives under acidic or basic conditions. The reaction typically proceeds through an intramolecular Friedel-Crafts acylation mechanism.
Starting Materials: N-cyclohexylbenzamide
Reagents: Acidic or basic catalysts (e.g., hydrochloric acid, sulfuric acid, sodium hydroxide)
Conditions: Heating the reaction mixture to temperatures ranging from 80°C to 150°C
Yield: Moderate to high, depending on the specific reaction conditions and purity of starting materials
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexyl moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Quinolinone derivatives
Reduction: Alcohol derivatives
Substitution: Functionalized isoquinolinone derivatives
Scientific Research Applications
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-3,4-dihydroisoquinoline
- 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline
- 2-Cyclohexylisoquinolin-1(2H)-one
Uniqueness
2-Cyclohexyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
2-cyclohexyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15-14-9-5-4-6-12(14)10-11-16(15)13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHKXASYFPIMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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